REACTION_CXSMILES
|
[F-].[Cs+].[Cl:3][C:4]1[C:9]([CH:10]=[O:11])=[C:8]([F:12])[C:7]([Si](C)(C)C)=[C:6]([F:17])[CH:5]=1>CN(C)C=O.CCCCCCC.O>[Cl:3][C:4]1[CH:5]=[C:6]([F:17])[CH:7]=[C:8]([F:12])[C:9]=1[CH:10]=[O:11] |f:0.1|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
6-chloro-2,4-difluoro-3-(trimethylsilyl)benzaldehyde
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C(=C1C=O)F)[Si](C)(C)C)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 min the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous extracted with further heptane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a yellow oil
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography (1:4 EtOAc:heptane)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=O)C(=CC(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17 mmol | |
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |